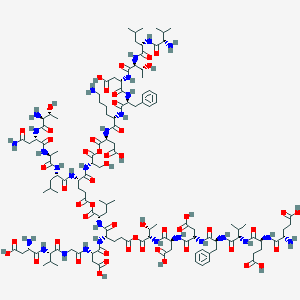

Peptide I (aplysia)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La céfopérazone est un antibiotique céphalosporine de troisième génération connu pour son activité à large spectre contre diverses infections bactériennes. Elle est particulièrement efficace contre les infections à Pseudomonas, qui sont souvent résistantes aux autres antibiotiques. La céfopérazone est utilisée pour traiter les infections des voies respiratoires, de l'abdomen, de la peau et des voies génitales féminines .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La céfopérazone est synthétisée par une série de réactions chimiques impliquant la formation du cycle bêta-lactame, qui est crucial pour son activité antibiotique. La synthèse implique généralement l'acylation de l'acide 7-aminocephalosporanique avec des agents acylants spécifiques pour introduire les chaînes latérales souhaitées .

Méthodes de production industrielle : La production industrielle de céfopérazone sodique implique la réaction de l'acide céfopérazone avec un agent formant un sel de sodium en présence d'un solvant. Le processus comprend la cristallisation, le remplacement du solvant et la filtration pour obtenir un produit de haute pureté .

Analyse Des Réactions Chimiques

Structural Characterization of Pedal Peptide

Pedal Peptide (Pep) is a novel neuropeptide first identified in Aplysia californica nervous tissue. Its primary structure was determined through Edman degradation and mass spectrometry:

Sequence : Ser-Ala-Asp-His-Pro-Leu-Met-Phe-Thr-Val-Ala-Tyr-Leu-Pro-Val (free carboxyl terminus) .

Key Structural Features:

-

Molecular weight : ~1.6 kDa (calculated from amino acid composition).

-

Amino acid composition : Dominated by hydrophobic residues (Leu, Val, Pro) and lacking basic residues (Arg, Lys) .

Table 1: Amino Acid Composition of Pedal Peptide

| Amino Acid | Quantity (nmol) |

|---|---|

| Ser | 14.8 |

| Ala | 10.1 |

| Asp | 10.8 |

| His | 10.0 |

| Leu | 10.0 |

| Met | 7.5 |

| Phe | 10.9 |

| Thr | 10.2 |

| Val | 10.7 |

| Tyr | 7.6 |

Carboxypeptidase A Digestion

-

Reaction : Incubation with carboxypeptidase A (CPA) hydrolyzed Pep, confirming a free carboxyl terminus .

Chymotrypsin Cleavage

-

Reaction : Treatment with chymotrypsin generated fragments consistent with cleavage after aromatic (Tyr) and hydrophobic (Phe, Leu) residues .

Synthetic Validation and Chromatographic Analysis

Synthetic Pep matched native Pep in:

-

Retention time : Identical elution profiles on RP-HPLC using triethylammonium acetate (TEAAc) as a counterion .

-

Functional assays : Synthetic peptide replicated physiological effects on Aplysia ganglia, including modulation of neuronal activity .

Functional Insights from Related Aplysia Peptides

While Pedal Peptide itself has no known receptor, studies on analogous peptides provide context for its potential roles:

-

Allatotropin-related peptide (ATRP) : Undergoes epimerization at position 2 (Ala → D-Ala), altering receptor binding affinity .

-

Egg-laying hormone (ELH) : Processed via Leu-Leu cleavage sites, yielding bioactive fragments (e.g., AP 9–27) .

Analytical Techniques

Key methods used in characterizing Aplysia peptides:

-

MALDI-TOF MS : Detected picomole-level peptides in single neurons .

-

RP-HPLC : Separated isoforms (e.g., ATRP variants) with 0.1% trifluoroacetic acid/acetonitrile gradients .

-

IP1 accumulation assays : Quantified GPCR activation for ATRP receptors .

This synthesis highlights the complexity of peptide processing in Aplysia, with Pedal Peptide representing a structurally unique neuropeptide. Further studies are needed to map its receptor interactions and in vivo functions.

Applications De Recherche Scientifique

Cefoperazone has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying beta-lactam antibiotics and their interactions with bacterial enzymes.

Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.

Medicine: Extensively used in clinical settings to treat bacterial infections, particularly those caused by resistant strains.

Industry: Employed in the development of new antibiotic formulations and drug delivery systems

Mécanisme D'action

Cefoperazone exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition leads to cell lysis and death of the bacteria. Sulbactam, often combined with cefoperazone, acts as a beta-lactamase inhibitor, enhancing the antibiotic’s activity against beta-lactamase-producing organisms .

Comparaison Avec Des Composés Similaires

- Cefotaxime

- Ceftazidime

- Ceftriaxone

Comparison: Cefoperazone is unique among third-generation cephalosporins due to its effectiveness against Pseudomonas infections. While other cephalosporins like cefotaxime and ceftriaxone are also broad-spectrum antibiotics, they may not be as effective against Pseudomonas. Ceftazidime shares similar activity against Pseudomonas but differs in its pharmacokinetic properties and clinical applications .

Cefoperazone’s combination with sulbactam further enhances its efficacy against resistant bacterial strains, making it a valuable antibiotic in clinical practice.

Propriétés

Numéro CAS |

109050-14-8 |

|---|---|

Formule moléculaire |

C125H190N28O52 |

Poids moléculaire |

2917 g/mol |

Nom IUPAC |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(4S)-5-[[(2S)-1-[(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]oxy-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoyl]oxy-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]oxy-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C125H190N28O52/c1-53(2)39-71(139-101(178)59(13)133-108(185)75(45-83(129)158)144-118(195)96(131)60(14)155)109(186)137-70(106(183)149-82(52-154)124(201)205-123(200)81(50-92(174)175)148-104(181)67(29-23-24-38-126)136-110(187)73(42-63-25-19-17-20-26-63)140-114(191)78(48-90(170)171)146-121(198)99(61(15)156)152-115(192)72(40-54(3)4)143-117(194)95(130)56(7)8)32-36-93(176)203-122(199)80(41-55(5)6)147-105(182)69(138-112(189)76(46-88(166)167)134-84(159)51-132-119(196)97(57(9)10)150-103(180)66(128)44-87(164)165)33-37-94(177)204-125(202)100(62(16)157)153-116(193)79(49-91(172)173)142-113(190)77(47-89(168)169)141-111(188)74(43-64-27-21-18-22-28-64)145-120(197)98(58(11)12)151-107(184)68(31-35-86(162)163)135-102(179)65(127)30-34-85(160)161/h17-22,25-28,53-62,65-82,95-100,154-157H,23-24,29-52,126-128,130-131H2,1-16H3,(H2,129,158)(H,132,196)(H,133,185)(H,134,159)(H,135,179)(H,136,187)(H,137,186)(H,138,189)(H,139,178)(H,140,191)(H,141,188)(H,142,190)(H,143,194)(H,144,195)(H,145,197)(H,146,198)(H,147,182)(H,148,181)(H,149,183)(H,150,180)(H,151,184)(H,152,192)(H,153,193)(H,160,161)(H,162,163)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,172,173)(H,174,175)/t59-,60+,61+,62+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,95-,96-,97-,98-,99-,100-/m0/s1 |

Clé InChI |

IDTVEBPFSIYFKB-XLENUICUSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CCC(=O)OC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N)C(=O)NC(CO)C(=O)OC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)OC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)OC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CO)C(=O)OC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N)N)O |

SMILES canonique |

CC(C)CC(C(=O)NC(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CCC(=O)OC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N)C(=O)NC(CO)C(=O)OC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N |

Key on ui other cas no. |

109050-14-8 |

Synonymes |

peptide I (Aplysia) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.